molecular formula C11H7F7N2O B11518972 (1E)-3,3,4,4,5,5,5-heptafluoro-1-(2-phenylhydrazinylidene)pentan-2-one

(1E)-3,3,4,4,5,5,5-heptafluoro-1-(2-phenylhydrazinylidene)pentan-2-one

Cat. No.: B11518972
M. Wt: 316.17 g/mol
InChI Key: LIHNYSYMUCLIOW-KPSZGOFPSA-N
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Description

(1E)-3,3,4,4,5,5,5-HEPTAFLUORO-1-(2-PHENYLHYDRAZIN-1-YLIDENE)PENTAN-2-ONE is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and unique reactivity patterns. These properties make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-3,3,4,4,5,5,5-HEPTAFLUORO-1-(2-PHENYLHYDRAZIN-1-YLIDENE)PENTAN-2-ONE typically involves the reaction of a fluorinated ketone with a phenylhydrazine derivative. The reaction conditions often include:

    Solvent: Common solvents used are ethanol, methanol, or acetonitrile.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

    Temperature: The reaction is usually carried out at elevated temperatures (50-100°C) to ensure complete conversion.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Reactors: For small to medium-scale production.

    Continuous Flow Reactors: For large-scale production, offering better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(1E)-3,3,4,4,5,5,5-HEPTAFLUORO-1-(2-PHENYLHYDRAZIN-1-YLIDENE)PENTAN-2-ONE can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Can be reduced to form hydrazine derivatives.

    Substitution: Fluorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated oxides, while reduction may yield hydrazine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a catalyst or catalyst precursor in various organic reactions.

    Material Science: Incorporated into polymers to enhance thermal and chemical stability.

Biology and Medicine

    Pharmaceuticals: Potential use in drug design due to its unique reactivity and stability.

    Biological Probes: Used in the development of probes for studying biological systems.

Industry

    Agrochemicals: Used in the synthesis of pesticides and herbicides.

    Electronics: Incorporated into materials for electronic devices due to its stability and unique electronic properties.

Mechanism of Action

The mechanism of action of (1E)-3,3,4,4,5,5,5-HEPTAFLUORO-1-(2-PHENYLHYDRAZIN-1-YLIDENE)PENTAN-2-ONE involves its interaction with molecular targets through:

    Electrophilic and Nucleophilic Sites: The compound can act as both an electrophile and a nucleophile, depending on the reaction conditions.

    Pathways: It can participate in various pathways, including redox reactions and substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-3,3,4,4,5,5,5-HEPTAFLUORO-1-(2-METHYLHYDRAZIN-1-YLIDENE)PENTAN-2-ONE
  • (1E)-3,3,4,4,5,5,5-HEPTAFLUORO-1-(2-ETHYLHYDRAZIN-1-YLIDENE)PENTAN-2-ONE

Uniqueness

  • Fluorination : The high degree of fluorination provides unique chemical stability and reactivity.
  • Phenylhydrazine Moiety : The presence of the phenylhydrazine group offers unique reactivity patterns compared to other hydrazine derivatives.

Properties

Molecular Formula

C11H7F7N2O

Molecular Weight

316.17 g/mol

IUPAC Name

(1E)-3,3,4,4,5,5,5-heptafluoro-1-(phenylhydrazinylidene)pentan-2-one

InChI

InChI=1S/C11H7F7N2O/c12-9(13,10(14,15)11(16,17)18)8(21)6-19-20-7-4-2-1-3-5-7/h1-6,20H/b19-6+

InChI Key

LIHNYSYMUCLIOW-KPSZGOFPSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/C(=O)C(C(C(F)(F)F)(F)F)(F)F

Canonical SMILES

C1=CC=C(C=C1)NN=CC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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